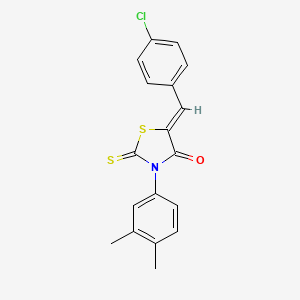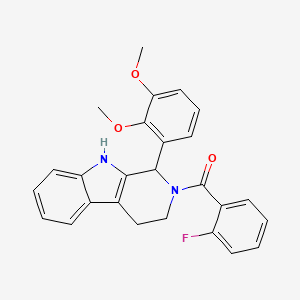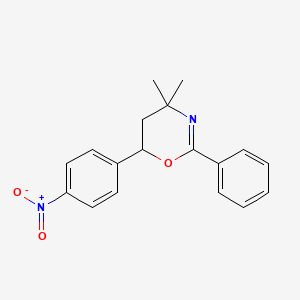
5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as CBM-THZ, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities. CBM-THZ has been shown to exhibit promising anticancer properties, making it a potential candidate for the development of new cancer therapies.
作用機序
The mechanism of action of 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of a protein called thioredoxin-interacting protein (TXNIP). TXNIP is involved in regulating cellular processes such as glucose metabolism and oxidative stress, and its inhibition by 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one may contribute to its anticancer effects.
Biochemical and Physiological Effects:
5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to modulate cellular signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. Additionally, 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective cancer therapy.
実験室実験の利点と制限
One advantage of 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, its low toxicity in normal cells suggests that it may be a safe treatment option. However, one limitation of 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is its relatively low solubility in water, which may make it difficult to administer in certain formulations.
将来の方向性
There are several potential future directions for research on 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new formulations that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in combination with other cancer therapies. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
合成法
The synthesis of 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethylthiosemicarbazide in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with 2-cyano-3-(3,4-dimethylphenyl)acrylic acid to yield the final product. This synthesis method has been optimized to produce high yields of 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one with good purity.
科学的研究の応用
5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for cancer therapies.
特性
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS2/c1-11-3-8-15(9-12(11)2)20-17(21)16(23-18(20)22)10-13-4-6-14(19)7-5-13/h3-10H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKYHXPYNIETBQ-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4963397.png)

![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B4963417.png)

![2-propoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4963451.png)
![2-({1-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4963456.png)
![methyl 2-{[3-(5-bromo-2-ethoxyphenyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4963463.png)
![1-({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B4963468.png)
![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4963484.png)

![5-(5-bromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4963500.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963505.png)